molecular formula C8H8OS B1610362 2-Mercapto-1-phenylethanone CAS No. 2462-02-4

2-Mercapto-1-phenylethanone

Cat. No. B1610362
CAS RN: 2462-02-4
M. Wt: 152.22 g/mol
InChI Key: DIYFBIOUBFTQJU-UHFFFAOYSA-N
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Description

2-Mercapto-1-phenylethanone, also known as 2-MPE, is an organic compound that has gained significant attention in the scientific community due to its unique properties. This compound is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and a carbon atom. 2-MPE is commonly used in scientific research for its ability to act as a fluorescent probe, allowing for the detection of certain molecules and biochemical processes.

Scientific Research Applications

Organic Synthesis

2-Mercapto-1-phenylethanone: is a valuable compound in organic synthesis, particularly in the construction of sulfur-containing heterocycles . Its thiol group is reactive and can be utilized in various coupling reactions, contributing to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Pharmaceutical Development

In pharmaceutical research, 2-Mercapto-1-phenylethanone serves as a building block for the synthesis of various drugs. Its incorporation into drug molecules can enhance biological activity and stability, making it a crucial component in the development of new therapeutic agents.

Material Science

This compound plays a significant role in material science, especially in the development of new materials with enhanced properties . Its ability to form strong bonds with other elements can lead to the creation of novel materials with specific functionalities for industrial applications.

Chemical Analysis

2-Mercapto-1-phenylethanone: is used in chemical analysis as a derivatization agent due to its reactive thiol group . It can react with various analytes, facilitating their detection and quantification in complex mixtures, which is essential for environmental monitoring and quality control.

Biochemistry

In biochemistry, the compound is utilized for studying protein interactions and enzyme activities . Its thiol group can form disulfide bonds with cysteine residues in proteins, which is useful in probing protein structures and functions.

Environmental Science

2-Mercapto-1-phenylethanone: has applications in environmental science, particularly in the remediation of heavy metal pollution . It can form complexes with heavy metals, reducing their bioavailability and toxicity in contaminated soils and water bodies.

properties

IUPAC Name

1-phenyl-2-sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFBIOUBFTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454168
Record name 2-mercapto-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2462-02-4
Record name 2-mercapto-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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